molecular formula C9H11N3O B13549210 2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol

2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol

Cat. No.: B13549210
M. Wt: 177.20 g/mol
InChI Key: OVLPYIBXAUBGJW-UHFFFAOYSA-N
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Description

2-amino-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This compound features a benzene ring fused to an imidazole ring, with an amino group and a hydroxyl group attached to the ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol can be achieved through several methods:

    Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with glyoxal in the presence of ammonia.

    Wallach Synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.

    From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.

    From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.

    Marckwald Synthesis: This involves the reaction of o-phenylenediamine with formic acid and formaldehyde.

    Amino Nitrile Method: This involves the reaction of o-phenylenediamine with cyanogen bromide followed by hydrolysis.

Industrial Production Methods

Industrial production of 2-amino-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-amino-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethan-1-ol moiety provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-2-(3H-benzimidazol-5-yl)ethanol

InChI

InChI=1S/C9H11N3O/c10-7(4-13)6-1-2-8-9(3-6)12-5-11-8/h1-3,5,7,13H,4,10H2,(H,11,12)

InChI Key

OVLPYIBXAUBGJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(CO)N)NC=N2

Origin of Product

United States

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